molecular formula C25H32N2O5 B13372923 tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13372923
M. Wt: 440.5 g/mol
InChI Key: JGCMIQVFRZRTDQ-HXUWFJFHSA-N
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Description

tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a dimethoxyphenyl moiety, and an isoquinoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C25H32N2O5/c1-25(2,3)32-24(29)27-16-19-9-7-6-8-18(19)15-20(27)23(28)26-13-12-17-10-11-21(30-4)22(14-17)31-5/h6-11,14,20H,12-13,15-16H2,1-5H3,(H,26,28)/t20-/m1/s1

InChI Key

JGCMIQVFRZRTDQ-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)NCCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2,3-dihydro-1H-isoquinolinecarboxylate
  • tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2H-isoquinolinecarboxylate

Uniqueness

tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the dimethoxyphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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